molecular formula C6H2BrClFI B2455882 1-Bromo-2-chloro-4-fluoro-5-iodobenzene CAS No. 2460515-82-4

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Cat. No. B2455882
CAS RN: 2460515-82-4
M. Wt: 335.34
InChI Key: PZDDFFBRALAQJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is C6H2BrClFI . The InChI key for this compound is CEXHYWMZQCRMPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . It can also be used in various transition metal-mediated C-C and C-N cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water but soluble in organic solvents, including DMSO and DMF.

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDDFFBRALAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

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